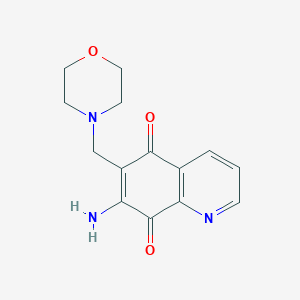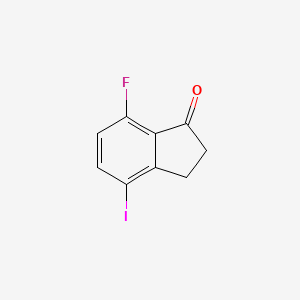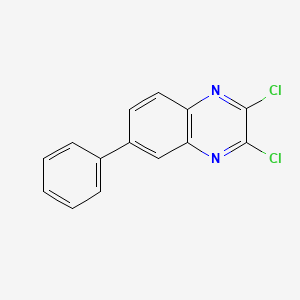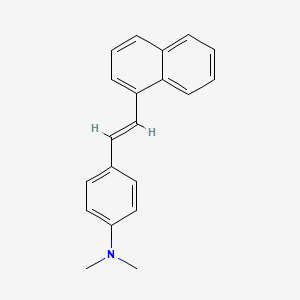![molecular formula C13H23BN2O4 B11846008 {1-[N-(Cyclohexanecarbonyl)glycyl]pyrrolidin-2-yl}boronic acid CAS No. 915283-70-4](/img/structure/B11846008.png)
{1-[N-(Cyclohexanecarbonyl)glycyl]pyrrolidin-2-yl}boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-(2-(Cyclohexanecarboxamido)acetyl)pyrrolidin-2-yl)boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research due to its unique chemical structure and reactivity. This compound features a boronic acid group attached to a pyrrolidine ring, which is further substituted with a cyclohexanecarboxamido group. The presence of these functional groups imparts distinct chemical properties, making it a valuable compound for synthetic and medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2-(Cyclohexanecarboxamido)acetyl)pyrrolidin-2-yl)boronic acid typically involves multi-step organic synthesis. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the boronic acid group. The cyclohexanecarboxamido group is then attached through an amide bond formation reaction. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques. The goal is to achieve high yields with minimal by-products, ensuring the compound’s suitability for large-scale applications .
化学反应分析
Types of Reactions
(1-(2-(Cyclohexanecarboxamido)acetyl)pyrrolidin-2-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can modify the amide or boronic acid groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boronic acid site.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while nucleophilic substitution can introduce various functional groups at the boronic acid site .
科学研究应用
Chemistry
In chemistry, (1-(2-(Cyclohexanecarboxamido)acetyl)pyrrolidin-2-yl)boronic acid is used as a reagent in Suzuki-Miyaura cross-coupling reactions. This reaction is widely employed for the formation of carbon-carbon bonds, making it valuable for the synthesis of complex organic molecules .
Biology and Medicine
Its boronic acid group can interact with biological targets, such as enzymes and receptors, making it a candidate for the design of enzyme inhibitors or receptor modulators .
Industry
In the industrial sector, (1-(2-(Cyclohexanecarboxamido)acetyl)pyrrolidin-2-yl)boronic acid can be used in the synthesis of advanced materials, including polymers and catalysts. Its unique reactivity allows for the creation of materials with specific properties tailored to various applications .
作用机制
The mechanism of action of (1-(2-(Cyclohexanecarboxamido)acetyl)pyrrolidin-2-yl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, allowing it to inhibit enzymes that contain such functional groups in their active sites. The compound’s pyrrolidine and cyclohexanecarboxamido groups may also contribute to its binding affinity and specificity .
相似化合物的比较
Similar Compounds
Similar compounds include other boronic acid derivatives, such as phenylboronic acid and pinacolborane. These compounds share the boronic acid functional group but differ in their additional substituents and overall structure .
Uniqueness
What sets (1-(2-(Cyclohexanecarboxamido)acetyl)pyrrolidin-2-yl)boronic acid apart is its combination of a pyrrolidine ring and a cyclohexanecarboxamido group. This unique structure imparts distinct chemical properties and reactivity, making it a versatile compound for various applications in synthetic and medicinal chemistry .
属性
CAS 编号 |
915283-70-4 |
|---|---|
分子式 |
C13H23BN2O4 |
分子量 |
282.15 g/mol |
IUPAC 名称 |
[1-[2-(cyclohexanecarbonylamino)acetyl]pyrrolidin-2-yl]boronic acid |
InChI |
InChI=1S/C13H23BN2O4/c17-12(16-8-4-7-11(16)14(19)20)9-15-13(18)10-5-2-1-3-6-10/h10-11,19-20H,1-9H2,(H,15,18) |
InChI 键 |
BDSCRXMWRYZJKF-UHFFFAOYSA-N |
规范 SMILES |
B(C1CCCN1C(=O)CNC(=O)C2CCCCC2)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Ethyl 2-(ethylthio)-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11845940.png)

![6-Chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride](/img/structure/B11845957.png)
![2H-Naphtho[1,2-b]pyran, 2-methyl-2-phenyl-](/img/structure/B11845962.png)





![2-hydroxy-N-[(Z)-(2-hydroxyphenyl)methylideneamino]-2-phenylacetamide](/img/structure/B11845990.png)


